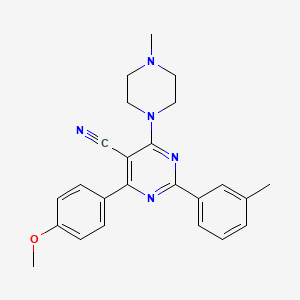

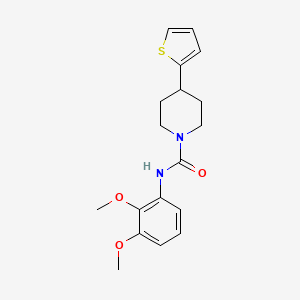

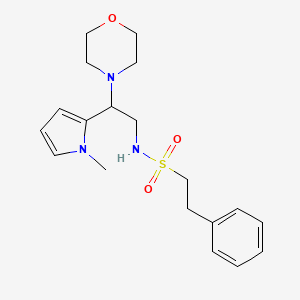

![molecular formula C18H22N6O B2370305 N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 477865-49-9](/img/structure/B2370305.png)

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP derivatives has been reported in various studies . For example, the TP heterocycle was first reported in 1909 by Bulow and Haas . A series of TP indole derivatives were designed and synthesized by the molecular hybridization strategy .

Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, which means they have the same number of valence electrons and hence similar chemical properties . The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . For example, TP derivatives have been investigated as possible isosteric replacements for purines . The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies .

Physical And Chemical Properties Analysis

The physical and chemical properties of TP derivatives can vary depending on the specific compound. For example, TP derivatives often result in the identification of biologically active compounds with favorable ADME-PK properties .

Scientific Research Applications

Synthesis and Structural Characterization :

- Studies have focused on synthesizing and characterizing similar compounds, noting their structural properties. For example, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was achieved by heating specific precursor compounds and its structure was determined using spectral data (Farghaly & Gomha, 2011).

Crystal Structure and Molecular Interactions :

- Investigations into the crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, have been conducted to understand their molecular interactions. This specific compound forms inversion dimers via hydrogen bonds and exhibits π-stacking interactions in its crystal structure (Repich et al., 2017).

Potential Pharmaceutical Applications :

- Some studies have synthesized similar compounds for potential pharmaceutical applications. For instance, certain 1,2,4-triazolol[1,5-alpha]pyrimidines have been tested for their antihypertensive activity, with some showing promising results (Bayomi et al., 1999).

Chemical Transformations and Reactions :

- Research has also explored the chemical transformations and reactions of related compounds. This includes studies on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, providing insights into the reaction mechanisms and structural changes (Lashmanova et al., 2019).

Antibacterial and Antimicrobial Properties :

- Several studies have synthesized and tested related compounds for their antibacterial and antimicrobial properties. For example, a study synthesized thiophene-based heterocycles, including triazolo[1,5-α]pyrimidine derivatives, and evaluated their antimicrobial activities, finding some to be more potent than standard drugs (Mabkhot et al., 2016).

Spectral and Theoretical Analysis :

- Spectral and theoretical analyses of similar compounds have been conducted to understand their properties better. For instance, a study on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate used DFT/B3LYP and molecular docking analyses to explore its potential as a cancer treatment inhibitor (Sert et al., 2020).

Mechanism of Action

properties

IUPAC Name |

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O/c1-12-8-13(2)10-15(9-12)25-14(3)16-6-7-19-18-21-17(22-24(16)18)20-11-23(4)5/h6-11,14H,1-5H3/b20-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISMRUWQMRIUPQ-RGVLZGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

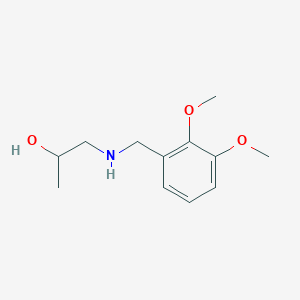

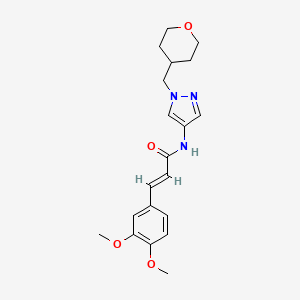

![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)

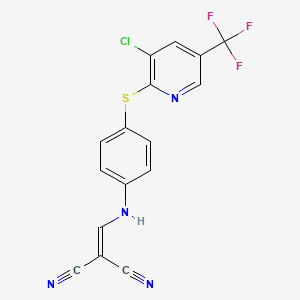

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)

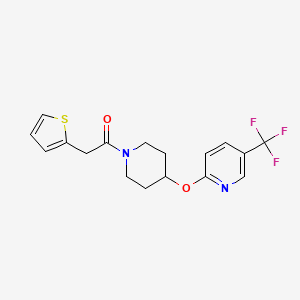

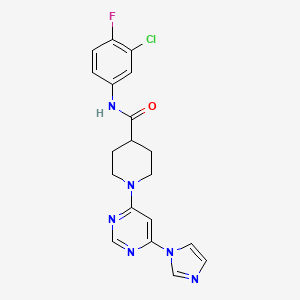

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

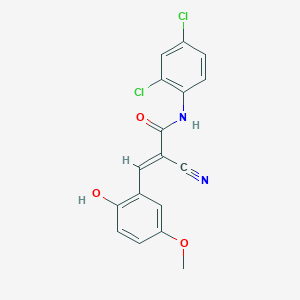

![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)